1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a hydroxymethyl group and two methyl groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between a furan and an olefinic or acetylenic dienophile to form a bicyclic intermediate.
Hydroxymethylation: The intermediate is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the desired position.
Reduction: The final step may involve reduction reactions to achieve the desired alcohol functionality.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Borneol: Borneol is a similar bicyclic alcohol with a comparable structure.
Norborneol: Another similar compound with a bicyclic framework.
Uniqueness
1-(Hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
62853-86-5 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-3-4-10(5-7,6-11)8(9)12/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
SMTYTECRKAHAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.